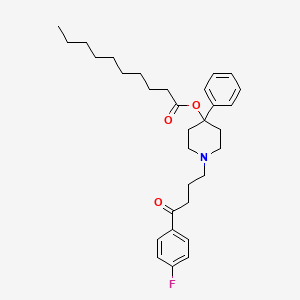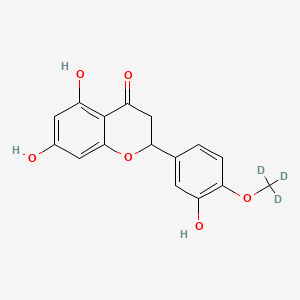![molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9](/img/structure/B584432.png)
DL-Propranolol-[4-3H] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Propranolol-[4-3H] hydrochloride is a radiolabeled version of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of propranolol. The radiolabeling with tritium ([4-3H]) allows for the tracking of the compound within biological systems, providing valuable insights into its distribution, metabolism, and excretion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Propranolol-[4-3H] hydrochloride involves the incorporation of tritium into the propranolol molecule. This can be achieved through catalytic hydrogenation using tritium gas. The reaction typically involves the following steps:
Hydrogenation: Propranolol is exposed to tritium gas in the presence of a palladium catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate the radiolabeled compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
化学反応の分析
Types of Reactions: DL-Propranolol-[4-3H] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
DL-Propranolol-[4-3H] hydrochloride is widely used in scientific research, including:
Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of propranolol in biological systems.
Receptor Binding Studies: Investigating the binding affinity and kinetics of propranolol to beta-adrenergic receptors.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of propranolol.
Drug Interaction Studies: Evaluating the interactions of propranolol with other drugs and their impact on its pharmacokinetics.
作用機序
DL-Propranolol-[4-3H] hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade leads to:
Decreased Heart Rate: Reducing the heart rate and myocardial contractility, thereby lowering cardiac workload and oxygen demand.
Vasoconstriction: Inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Induction of Apoptosis: Promoting apoptosis of endothelial cells and downregulating angiogenic pathways
類似化合物との比較
Propranolol Hydrochloride: The non-radiolabeled version of propranolol.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: DL-Propranolol-[4-3H] hydrochloride is unique due to its radiolabeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other beta-blockers that do not have radiolabeling capabilities .
特性
IUPAC Name |
1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-GSAKUAQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745504 |
Source


|
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152558-63-9 |
Source


|
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)





![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)

